molecular formula C18H25N5O4 B11517351 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B11517351
M. Wt: 375.4 g/mol
InChI Key: OZNXNISHKJMFEY-YBFXNURJSA-N
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Description

1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE is a complex organic compound that features a hydrazinecarbonyl group linked to a nitrophenyl moiety and a tetramethylpiperidinyl group

Preparation Methods

The synthesis of 1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE typically involves the condensation of 3-nitrobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2,6,6-tetramethylpiperidine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE include other hydrazine derivatives and nitrophenyl compounds. What sets this compound apart is the presence of the tetramethylpiperidinyl group, which can impart unique steric and electronic properties. Examples of similar compounds include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share structural similarities but differ in their specific substituents, which can significantly influence their chemical behavior and applications.

Properties

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

IUPAC Name

N'-[(E)-(3-nitrophenyl)methylideneamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C18H25N5O4/c1-17(2)9-13(10-18(3,4)22-17)20-15(24)16(25)21-19-11-12-6-5-7-14(8-12)23(26)27/h5-8,11,13,22H,9-10H2,1-4H3,(H,20,24)(H,21,25)/b19-11+

InChI Key

OZNXNISHKJMFEY-YBFXNURJSA-N

Isomeric SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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